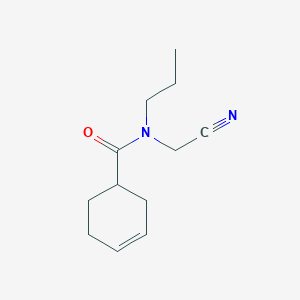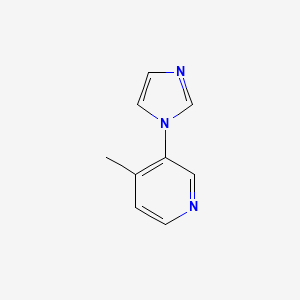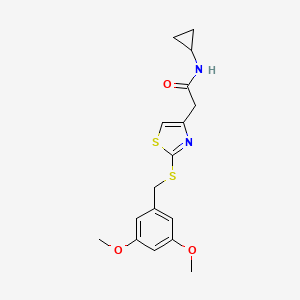
Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate, also known as TFMK, is a chemical compound that has been widely used in scientific research. It is a fluorinated derivative of cyclobutane, which has unique properties that make it useful for various applications.
Applications De Recherche Scientifique
Natural Cyclobutane-Containing Alkaloids
Research on natural cyclobutane-containing alkaloids, derived from terrestrial and marine species, has highlighted their antimicrobial, antibacterial, antitumor, and other activities. These compounds serve as an important source of leads for drug discovery. The synthesis, origins, and biological activities of these alkaloids have been reviewed, suggesting new possible applications based on predictive bioactivity analysis (Sergeiko et al., 2008).
[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products
The structural diversity, sources, bioactivities, and biomimetic syntheses of [2 + 2]-type cyclobutane natural products have been extensively reviewed. These compounds, derived from both intermolecular and intramolecular cycloaddition reactions, have drawn attention due to their unique structures and diverse biological effects. This review encompasses the progress in research through the end of 2021, including structural revisions and the exploration of their synthetic challenges (Yang et al., 2022).
DNA Methyltransferase Inhibitors
The review on DNA methyltransferase inhibitors discusses their development as anticancer agents, highlighting the reversal of epimutations in cancer therapy. Four nucleoside analogs of deoxycytidine have been clinically tested, with 5-azacytidine and 5-aza-2'-deoxycytidine showing promise against leukemia. This highlights the potential clinical role of these agents in combination therapy for cancer treatment (Goffin & Eisenhauer, 2002).
Environmental Applications and Adsorption Technologies
Cyclodextrin–epichlorohydrin polymers, studied for their ability to form inclusion complexes with pollutants, are of significant interest for environmental applications, including water and wastewater treatment. These materials demonstrate efficient pollutant removal capabilities, underscoring their potential for environmental remediation and safety (Crini, 2021).
Controlled Release and Stabilization of Active Compounds
Research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-methylcyclopropene, aims to improve the safety and quality of fresh produce. Various approaches have been developed for the controlled release of these compounds, indicating their application potential in postharvest management and preservation of fresh produce (Chen et al., 2020).
Propriétés
IUPAC Name |
methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-12-6(11)4-2-3-5(4)7(8,9)10/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSRDJVARZABR-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2810084.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)
![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)


![2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810092.png)
![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)

![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
